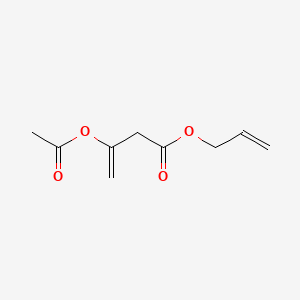

Allyl 3-(acetoxy)but-3-enoate

Description

Properties

CAS No. |

85455-69-2 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

prop-2-enyl 3-acetyloxybut-3-enoate |

InChI |

InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4H,1-2,5-6H2,3H3 |

InChI Key |

SXFHHVGLBFBLIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=C)CC(=O)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Allyl 3 Acetoxy but 3 Enoate and Its Structural Analogues

Approaches to Allyl Ester Formation

The formation of the allyl ester bond is a critical step in the synthesis of the target molecule. This can be accomplished through direct esterification of a carboxylic acid with allyl alcohol or via transesterification reactions.

Esterification of Allyl Alcohol with 3-(acetoxy)but-3-enoic Acid Derivatives

The direct esterification of a carboxylic acid with an alcohol, known as Fischer-Speier esterification, is a fundamental method for ester synthesis. masterorganicchemistry.compressbooks.pubmasterorganicchemistry.comathabascau.camdpi.comlibretexts.orgcsic.es In the context of allyl 3-(acetoxy)but-3-enoate, this would involve the reaction of 3-(acetoxy)but-3-enoic acid or a similar derivative with allyl alcohol in the presence of an acid catalyst. masterorganicchemistry.comsmolecule.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or water is removed as it is formed. pressbooks.pubathabascau.ca Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

A general laboratory protocol for similar esterifications involves heating the carboxylic acid and allyl alcohol under reflux with an acid catalyst for several hours. smolecule.com For industrial-scale production, this process might be carried out in reaction kettles with precise temperature control to optimize yield and purity. smolecule.com

Transesterification Reactions Employing Allylic Alcohols

Transesterification is another powerful method for synthesizing esters, involving the exchange of the alcohol part of an ester with another alcohol. pressbooks.pubrsc.org This approach can be used to produce allyl esters from other esters, such as methyl or ethyl esters, by reacting them with allyl alcohol. nih.gov The reaction is typically catalyzed by either an acid or a base. pressbooks.pub To drive the equilibrium towards the desired allyl ester, the alcohol generated as a byproduct (e.g., methanol (B129727) or ethanol) is often removed by distillation.

Recent advancements have highlighted the use of various catalysts to improve the efficiency and selectivity of transesterification. For instance, Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) have been shown to be effective for the transesterification of β-keto esters with various alcohols, including allyl alcohol. nih.gov In one study, the transesterification of methyl acetoacetate (B1235776) with allyl alcohol using BF₃·OEt₂ as a catalyst proceeded in good yield. nih.gov

Enzymatic catalysis offers a milder and often more selective alternative to chemical catalysts. rsc.orgmdpi.comuoa.grresearchgate.netorganic-chemistry.org Lipases, in particular, are widely used for the transesterification of alcohols. mdpi.comresearchgate.netorganic-chemistry.org For example, Lecitase™ Ultra immobilized on agarose (B213101) has been successfully employed in the kinetic resolution of racemic allyl alcohols via transesterification, demonstrating the potential of enzymatic methods in this area. mdpi.com The choice of acyl donor, such as vinyl esters, can also influence the reaction rate and enantioselectivity. mdpi.com

Below is a table summarizing various catalytic systems used for the transesterification of β-keto esters with allyl alcohol.

| Starting Ester | Alcohol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Methyl Acetoacetate | Allyl Alcohol | BF₃·OEt₂ | - | 5.5 | 75 | nih.gov |

| Methyl Acetoacetate | Allyl Alcohol | B₂O₃/ZrO₂ | - | 4 | 70 | nih.gov |

| Ethyl Acetoacetate | Allyl Alcohol | Methylboronic Acid | Toluene | - | - | nih.gov |

Strategies for Introducing the Acetoxy Group onto the But-3-enoate (B1239731) Scaffold

The introduction of the acetoxy group is another key transformation. This can be achieved either by direct acetoxylation of an unsaturated precursor or by derivatizing a β-keto ester.

Direct Acetoxylation of Unsaturated Precursors

Direct C-H acetoxylation of alkenes has emerged as a powerful tool in organic synthesis. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org Palladium-catalyzed methods are particularly prominent in this area. nih.govorganic-chemistry.orgresearchgate.netnih.govmdpi.com These reactions typically involve a Pd(II) catalyst that facilitates the activation of an allylic C-H bond, followed by nucleophilic attack by an acetate (B1210297) source. nih.govmdpi.com

A common approach involves the use of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant and a ligand. nih.govorganic-chemistry.org The choice of ligand can significantly influence the regioselectivity and efficiency of the reaction. For instance, the use of 4,5-diazafluorenone as a ligand with Pd(OAc)₂ has been shown to enable the conversion of terminal alkenes to linear allylic acetates in good yields under an oxygen atmosphere, which acts as the terminal oxidant. organic-chemistry.org Other oxidants like benzoquinone (BQ) are also frequently used. nih.gov

The direct acetoxylation of a precursor like allyl but-3-enoate would provide a direct route to the target molecule. While specific examples for this exact substrate are not extensively detailed, the general methodologies for palladium-catalyzed allylic acetoxylation are well-established and applicable.

The following table presents examples of palladium-catalyzed allylic acetoxylation of terminal alkenes.

| Alkene | Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Octene | Pd(OAc)₂ | 4,5-Diazafluorenone | O₂ | Acetic Acid | 60 | 68 | organic-chemistry.org |

| 1-Decene | Pd(OAc)₂ | Sulfoxide-oxazoline | Benzoquinone | Acetic Acid | 60 | 85 (branched) | organic-chemistry.org |

Derivatization of Beta-Keto Esters (e.g., Allyl Acetoacetate Enolization and Acetylation)

An alternative strategy involves the use of a β-keto ester, such as allyl acetoacetate, as a precursor. atamankimya.comuol.de Allyl acetoacetate can be synthesized by the reaction of allyl alcohol with diketene (B1670635) or through the transesterification of another acetoacetate ester. nih.govatamankimya.com

The key step in this approach is the enolization of the β-keto ester followed by acetylation of the resulting enolate. The active methylene (B1212753) group in allyl acetoacetate is acidic and can be deprotonated by a suitable base to form an enolate ion. 182.160.97 This enolate can then be trapped with an acetylating agent, such as acetic anhydride, to introduce the acetoxy group, yielding an enol acetate. 182.160.97bath.ac.uk The regioselectivity of this process can be controlled to favor the formation of the desired 3-(acetoxy)but-3-enoate isomer. The use of specific bases and reaction conditions can influence the geometry of the enolate and, consequently, the final product distribution. researchgate.net

Synthesis via Catalytic Rearrangements of Precursors

Catalytic rearrangements, particularly acs.orgacs.org-sigmatropic rearrangements like the Claisen rearrangement, offer powerful methods for carbon-carbon bond formation and can be applied to the synthesis of complex esters. acs.orgorganic-chemistry.orgcdnsciencepub.comnih.govmdpi.comnih.govpitt.edu

The palladium-catalyzed rearrangement of allylic esters of acetoacetic acid has been shown to proceed under mild conditions to yield γ,δ-unsaturated methyl ketones with the elimination of carbon dioxide. elsevierpure.com While this specific outcome is not the target molecule, it demonstrates the utility of palladium catalysis in rearranging allylic acetoacetate systems.

More relevant to the synthesis of this compound are catalytic Claisen rearrangements of O-allyl β-ketoesters. nih.gov These reactions can be catalyzed by various Lewis acids or organocatalysts to produce γ,δ-unsaturated β-ketoesters. Further functionalization of these products could potentially lead to the desired acetoxy-substituted compound. For instance, a guanidinium (B1211019) ion catalyst has been shown to be effective in the acs.orgacs.org-sigmatropic rearrangement of O-allyl β-ketoesters. nih.gov

Palladium catalysts have also been employed in aza-Claisen rearrangements, showcasing their versatility in promoting sigmatropic shifts. acs.orgmdpi.com Furthermore, gold-catalyzed hydroalkoxylation/Claisen rearrangement cascade reactions of ynol ethers with allylic alcohols provide another route to γ,δ-unsaturated esters. organic-chemistry.org These catalytic rearrangement strategies highlight the potential for developing novel and efficient pathways to this compound and its analogues. acs.orgorganic-chemistry.orgnih.govmdpi.comnih.gov

Palladium-Catalyzed Isomerization from Related Allylic Systems

Palladium catalysis is a powerful tool for the isomerization of allylic compounds. The rearrangement of allylic esters, in particular, can be effectively controlled to yield specific isomers. The synthesis of branched allylic esters from their linear counterparts is a notable application of this methodology. researchgate.net This transformation typically proceeds through the formation of a π-allyl palladium(II) complex intermediate. researchgate.net

The mechanism involves the oxidative addition of a Pd(0) catalyst to the linear allylic acetate, forming a π-allyl Pd(II) species. Subsequent attack by an acetate ion can occur at either the terminal or internal carbon of the allyl system. The regioselectivity of this attack is influenced by various factors, including the nature of the ligands on the palladium catalyst and the solvent used. researchgate.netresearchgate.net For instance, the isomerization of (Z)-1,4-diacetoxy-2-butene catalyzed by PdCl2(MeCN)2 leads to a mixture of products including the (E)-isomer and 1,2-diacetoxy-3-butene, with the solvent (THF vs. DMF) playing a crucial role in the product distribution. researchgate.net

The isomerization of unconjugated dienes to conjugated systems is another relevant palladium-catalyzed reaction that can be adapted for these syntheses. thieme-connect.de Cationic palladium complexes are particularly active in these transformations, which can proceed via a π-allylmetal hydride pathway without an external hydrogen source. thieme-connect.de

Table 1: Palladium Catalysts and Solvents in Allylic Isomerization

| Catalyst System | Substrate Type | Product Type | Solvent | Reference |

|---|---|---|---|---|

| Pd(TFA)2 | Linear Allylic Esters | Branched Allylic Esters | Aqueous | researchgate.net |

| PdCl2(MeCN)2 | (Z)-1,4-diacetoxy-2-butene | (E)-1,4-diacetoxy-2-butene & 1,2-diacetoxy-3-butene | THF / DMF | researchgate.net |

| Pd(PPh3)4 | (Z)-1,4-diacetoxy-2-butene | (E)-Isomers & 1,2-difunctionalized-3-butenes | THF / DMF | researchgate.net |

| [PdCl2(NCMe)2] | 1,4-dienes | 1,3-dienes | THF | thieme-connect.de |

Sigmatropic Rearrangement Precursors

thieme-connect.dethieme-connect.de-Sigmatropic rearrangements, most notably the Claisen rearrangement, represent a classic and reliable method for carbon-carbon bond formation. thieme-connect.denih.gov The synthesis of γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers is the hallmark of this reaction. thieme-connect.de To synthesize a structure like this compound via this route, a precursor such as an appropriately substituted allyl vinyl ether would be required. The thermal rearrangement proceeds through a concerted, pericyclic mechanism, often involving a chair-like transition state that dictates the stereochemistry of the product. thieme-connect.de

The original Claisen rearrangement, reported in 1912, involved the conversion of ethyl (2E)-3-(allyloxy)but-2-enoate into ethyl 2-acetylpent-4-enoate, a structural isomer of the target compound's ester derivatives. thieme-connect.de While the classic Claisen rearrangement is thermally driven, it can be catalyzed. For example, gold(I) catalysts have been shown to facilitate the thieme-connect.dethieme-connect.de-sigmatropic rearrangement of allyl acetate by breaking the process into two steps and avoiding a high-energy CO cleavage. smu.edu This catalytic approach lowers the activation barrier compared to the non-catalyzed thermal reaction. smu.edu The rearrangement of allylic azides can also proceed through a thieme-connect.dethieme-connect.de-sigmatropic pathway, highlighting the versatility of this reaction class for different functional groups. researchgate.net

Table 2: Precursors for thieme-connect.dethieme-connect.de-Sigmatropic Rearrangements

| Precursor Type | Rearrangement | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Allyl Vinyl Ethers | Claisen Rearrangement | γ,δ-Unsaturated Carbonyls | Thermal | thieme-connect.denih.gov |

| Allyl Acetate | Au(I)-Catalyzed Rearrangement | Isomeric Allyl Acetate | Au[I]-NHC Catalyst | smu.edu |

| Allylic Azides | Winstein Rearrangement | Isomeric Allylic Azides | Thermal or Lewis Acid | researchgate.net |

| 3-(Allyloxy)propenoates | Claisen Rearrangement | Dienoates | Thermal | thieme-connect.de |

Convergent and Divergent Synthetic Pathways to Substituted this compound Derivatives

The synthesis of a library of substituted this compound derivatives can be approached through either convergent or divergent strategies, allowing for systematic structural modifications.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For substituted this compound derivatives, this could involve the coupling of a substituted allylic component with a substituted butenoate fragment. For example, a [3+2] cycloaddition reaction using a functionalized building block like [2-(acetoxymethyl)-3-allyl]tri-n-butylstannane with various partners could be employed to assemble heterocyclic systems, demonstrating a convergent approach to complex molecules. acs.org

A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to produce a variety of structurally related compounds. nih.gov This is an efficient strategy for creating a library of analogs for structure-activity relationship studies. Starting with a core butenoate structure, one could introduce diversity at various positions. For instance, a common intermediate could undergo different substitutions on the allyl group or the butenoate backbone. An example of a divergent approach is the synthesis of 5-sulfonyl-substituted uracil (B121893) derivatives from a common enol ether intermediate which is then reacted with various thioureas. nih.gov Similarly, a core structure like methyl 3-{(2S)-2-[(2R)-1,4-dioxaspiro[4.5]dec-2-yl]-2-hydroxyethyl}but-3-enoate, synthesized via an allylation reaction, can serve as a versatile building block for the synthesis of different bioactive compounds. researchgate.net

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Convergent | Separate fragments are synthesized and then joined together. | [3+2] cycloaddition of [2-(acetoxymethyl)-3-allyl]tri-n-butylstannane with various partners. | acs.org |

| Divergent | A common intermediate is converted into a library of related compounds. | Synthesis of various 5-sulfonyl-substituted uracils from a common enol ether precursor. | nih.gov |

| Divergent | A versatile building block is used in different synthetic routes. | Use of methyl 3-{(2S)-2-[(2R)-1,4-dioxaspiro[4.5]dec-2-yl]-2-hydroxyethyl}but-3-enoate for synthesizing various natural product fragments. | researchgate.net |

Mechanistic Investigations of Reactions Involving Allyl 3 Acetoxy but 3 Enoate

Palladium-Catalyzed Transformations and Rearrangements

Palladium catalysts are instrumental in various transformations involving allyl 3-(acetoxy)but-3-enoate, facilitating reactions through the formation of key intermediates. These transformations are noted for their versatility and the ability to form new carbon-carbon and carbon-heteroatom bonds under mild conditions. scispace.comnih.gov

Formation and Reactivity of π-Allyl Palladium(II) Intermediates

A fundamental step in the palladium-catalyzed reactions of substrates like this compound is the formation of a π-allyl palladium(II) complex. nih.govnih.gov This occurs via the oxidative addition of the allylic compound to a Pd(0) species. scispace.com The resulting intermediate is an electrophilic species that is susceptible to attack by a wide range of nucleophiles. nih.gov The reactivity of this complex is crucial and is influenced by factors such as the ligands on the palladium and the reaction conditions. mdpi.com For instance, the introduction of an aromatic ring into similar substrates has been shown to enhance the reactivity of the corresponding η³-allyl palladium complex. mdpi.com

The nature of the solvent can also play a significant role in the reaction pathway. For example, in the isomerization of (Z)-1,4-diacetoxy-2-butene, the reaction proceeds more rapidly in THF than in DMF, with the formation of different product ratios, suggesting that the solvent influences the nature of the key palladium intermediates. researchgate.net Mechanistic studies have revealed that oxidants like benzoquinone (BQ) or molecular oxygen can promote the nucleophilic attack of acetate (B1210297) on the π-allyl-Pd(II) species, facilitate the displacement of the product, and reoxidize Pd(0) to Pd(II) to complete the catalytic cycle. nih.govnih.gov

Elucidation of Intermolecular and Intramolecular Processes in Allylic Transpositions

Allylic transpositions, or isomerizations, of allylic acetates can proceed through either intermolecular or intramolecular pathways. In the context of palladium catalysis, crossover experiments have been pivotal in distinguishing between these mechanisms. For methyl 2-acetoxybut-3-enoate, a compound structurally related to this compound, crossover experiments have demonstrated that the transposition proceeds via an intermolecular attack of acetate on an intermediate π-allyl palladium(II) complex. researchgate.netresearchgate.net This finding suggests that the acetate leaving group enters the solution and is then free to attack the π-allyl complex, rather than remaining associated with the palladium center in an intramolecular fashion.

The potential for both intramolecular and intermolecular pathways highlights the complexity of these rearrangements. While a concerted, intramolecular mdpi.commdpi.com-sigmatropic rearrangement is a possible pathway for some allylic systems, the involvement of a palladium catalyst often favors a stepwise, intermolecular process involving the formation and subsequent attack of a discrete π-allyl palladium intermediate. researchgate.netresearchgate.netnih.gov

Regioselectivity and Stereoselectivity Control in Allylic Alkylation

Palladium-catalyzed allylic alkylation is a powerful method for forming carbon-carbon bonds. nih.gov When using unsymmetrical allyl electrophiles like this compound, controlling regioselectivity (i.e., whether the nucleophile attacks at the more or less substituted end of the allyl system) and stereoselectivity is paramount. nih.govuwindsor.ca The choice of ligands, solvents, and nucleophiles can profoundly influence the outcome of the reaction.

The regioselectivity is often governed by both steric and electronic factors. For instance, the cone angle of bidentate phosphine (B1218219) ligands can determine the site of nucleophilic attack on a π-allyl palladium complex. science.gov Larger ligands can direct the nucleophile to the less sterically hindered carbon of the allyl moiety. science.gov Furthermore, the development of cooperative bimetallic catalysis, using metals like palladium and iridium, has enabled regio- and stereodivergent α-allylations, allowing for the selective formation of either linear or branched products. researchgate.net

Stereoselectivity in these reactions is often controlled by the use of chiral ligands on the palladium catalyst. These ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. nih.govacs.org The mechanism of enantioselection can be complex, potentially involving enantioface exchange in the π-allyl complex or selective ionization of enantiotopic leaving groups. uwindsor.ca

Table 1: Factors Influencing Regio- and Stereoselectivity in Palladium-Catalyzed Allylic Alkylation

| Factor | Influence on Selectivity | Example |

| Ligand | The steric and electronic properties of the ligand are critical. Chiral ligands induce enantioselectivity, while the cone angle of phosphine ligands can control regioselectivity. nih.govscience.gov | Using chiral P,N-ligands can lead to high enantioselectivities in the allylic alkylation of ketones and aldehydes. science.gov |

| Solvent | The solvent can affect the reactivity and the nature of the palladium intermediates, thereby influencing the product distribution. researchgate.net | The isomerization of (Z)-1,4-diacetoxy-2-butene yields different product ratios in THF versus DMF. researchgate.net |

| Nucleophile | The nature of the nucleophile can impact both the regioselectivity and the overall efficiency of the reaction. | Stabilized carbon nucleophiles, such as malonates, are commonly used and their reactivity can be tuned. nih.gov |

| Substrate | The structure of the allylic substrate, including the nature of the leaving group and substituents on the allyl backbone, plays a key role. | γ-silyl-substituted allyl acetates have been used as effective electrophiles for regio- and enantioconvergent hydroallylation. researchgate.net |

Kinetic Resolution Strategies in Palladium-Catalyzed Reactions

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic starting material. In the context of palladium-catalyzed allylic reactions, a chiral catalyst can react at different rates with the two enantiomers of a racemic substrate, leading to the enrichment of one enantiomer in the unreacted starting material and the formation of a chiral product. acs.orgnih.gov

This technique has been successfully applied to the kinetic resolution of various allylic compounds. For example, the palladium-catalyzed aerobic kinetic resolution of secondary alcohols has been developed using (−)-sparteine as a chiral ligand and molecular oxygen as the oxidant. science.gov In the case of allylic acetates, chiral palladium complexes with specific P,O ligand systems have demonstrated a high degree of kinetic resolution for substrates like 1,3-diphenylprop-2-enyl acetate. nih.gov The success of these strategies relies on the ability of the chiral catalyst to effectively discriminate between the two enantiomers of the substrate, leading to high selectivity factors.

Thermal and Catalyzed Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orgresearchgate.net These reactions are characterized by a high degree of stereospecificity and are governed by the principles of orbital symmetry. msu.edu

mdpi.commdpi.com-Sigmatropic Shifts (e.g., Claisen-type Rearrangements)

The mdpi.commdpi.com-sigmatropic rearrangement is a well-studied class of pericyclic reactions, with the Claisen rearrangement being a prominent example. msu.eduthieme-connect.de The Claisen rearrangement involves the transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. thieme-connect.de While this compound itself is an allyl ester, its structural motif is related to substrates that can undergo Claisen-type rearrangements.

These rearrangements can occur thermally, often requiring high temperatures. mdpi.com However, the use of catalysts, including transition metals like palladium and gold, can facilitate these reactions under milder conditions. scispace.commdpi.comsmu.edu For instance, the Carroll rearrangement, a variation of the Claisen rearrangement, can be catalyzed by palladium complexes. scispace.com Gold catalysts have also been shown to effectively promote mdpi.commdpi.com-sigmatropic rearrangements of allyl acetates, proceeding through Au(I)-π and Au(I)-σ complex intermediates. smu.edu

The mechanism of these rearrangements is generally considered to be concerted, proceeding through a cyclic transition state, often with a chair-like conformation to minimize steric interactions. redalyc.org This concerted nature leads to a high degree of stereoselectivity, where the stereochemistry of the starting material influences the stereochemistry of the product. redalyc.org

Table 2: Comparison of Thermal and Catalyzed mdpi.commdpi.com-Sigmatropic Rearrangements

| Feature | Thermal Rearrangement | Catalyzed Rearrangement |

| Conditions | Typically requires high temperatures. mdpi.com | Can proceed under milder conditions. scispace.comsmu.edu |

| Catalyst | No catalyst required. | Often involves transition metals like Pd or Au. scispace.comsmu.edu |

| Mechanism | Concerted, pericyclic reaction. msu.edu | Can be concerted or stepwise, often involving metal-complex intermediates. scispace.comsmu.edu |

| Scope | May have limited substrate scope due to harsh conditions. | Broader substrate scope and functional group tolerance. mdpi.com |

Lewis Base-Catalyzed Reactivity

Acetoxy allenoates have emerged as versatile building blocks in Lewis base-catalyzed annulation reactions, providing access to a wide array of carbocyclic and heterocyclic scaffolds. These reactions leverage the ability of allenoates to act as multicenter synthons upon activation by a Lewis base.

Phosphine-catalyzed annulation reactions of allenoates are particularly well-developed. For instance, α-substituted allenoates can participate in [3+2] annulation reactions with various partners. With ester-activated α,β-unsaturated imines, these reactions lead to the formation of highly functionalized cyclopentenes, often with a quaternary carbon center. rsc.orgresearchgate.net Similarly, phosphine-catalyzed [3+2] and [4+3] annulation reactions between allenoates and C,N-cyclic azomethine imines have been developed to produce pharmaceutically relevant tetrahydroisoquinoline derivatives. scispace.comnih.gov The specific reaction pathway ([3+2] vs. [4+3]) can be controlled by the nature of the phosphine catalyst and the substituents on the allenoate. scispace.comnih.gov

Furthermore, β'-acetoxy allenoates have been employed in unprecedented phosphine-catalyzed [5+1] annulation reactions with 1,5-dinucleophiles, offering a direct route to functionalized tetrahydroquinolines. rsc.org In these reactions, the β'-acetoxy allenoate remarkably functions as a C1 synthon. rsc.org

The reactivity of acetoxy allenoates can be further tuned by the choice of the Lewis base. For example, δ-acetoxy allenoates react with cyclic N-sulfonyl imines to yield different products depending on the catalyst. acs.orgnih.gov A combination of DBU and Na2CO3 promotes a [3+3] annulation to give α-pyridyl acetates, while triphenylphosphine (B44618) catalyzes a [4+2] annulation to afford functionalized teraryl compounds. acs.orgnih.gov This catalyst-dependent divergence highlights the nuanced control achievable in these systems.

The following table summarizes various Lewis base-catalyzed annulation reactions involving acetoxy allenoate analogs:

| Allenoate Analog | Reaction Partner | Catalyst System | Annulation Type | Product |

| α-Substituted Allenoate | Ester-activated α,β-unsaturated imine | Phosphine | [3+2] | Functionalized Cyclopentene |

| α-Substituted Allenoate | C,N-Cyclic Azomethine Imine | Phosphine | [3+2] or [4+3] | Tetrahydroisoquinoline Derivatives |

| β'-Acetoxy Allenoate | 1,5-Dinucleophile | PPh₃ / K₃PO₄ | [5+1] | Functionalized Tetrahydroquinoline |

| δ-Acetoxy Allenoate | Cyclic N-Sulfonyl Imine | DBU / Na₂CO₃ | [3+3] | α-Pyridyl Acetate |

| δ-Acetoxy Allenoate | Cyclic N-Sulfonyl Imine | Ph₃P | [4+2] | Functionalized Teraryl |

The choice of organocatalyst, typically a Lewis base such as a tertiary phosphine or a tertiary amine, is crucial in directing the outcome of reactions involving acetoxy allenoate analogs. These catalysts activate the allenoate by nucleophilic addition, generating a zwitterionic intermediate that then engages with the reaction partner.

Phosphines as catalysts generally add to the β-position of the allenoate, leading to the formation of a phosphonium (B103445) intermediate. This intermediate can then act as a 1,3- or 1,4-dipole, among other possibilities, depending on the allenoate's substitution pattern. For instance, in the reaction of α-substituted allenoates with C,N-cyclic azomethine imines, the choice of phosphine can dictate whether the reaction proceeds via a [3+2] or a [4+3] cycloaddition pathway. scispace.comnih.gov Triphenylphosphine (PPh₃) is a commonly used catalyst in these transformations. rsc.orgacs.org

Tertiary amines , such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO), also serve as effective catalysts but can lead to different reaction pathways compared to phosphines. Amines can promote annulation reactions through the formation of ammonium (B1175870) intermediates. The specific amine used can influence the regioselectivity of the reaction. For example, in the cycloaddition of 2,3-butadienoates with α,β-unsaturated ketimines, DABCO and DMAP (4-dimethylaminopyridine) can lead to different regioisomers of hydropyridine derivatives.

A notable example of catalyst-controlled divergence is the reaction of δ-acetoxy allenoates with cyclic N-sulfonyl imines. nih.gov When DBU is used in combination with sodium carbonate, a [3+3] annulation occurs. acs.orgnih.gov In contrast, switching the catalyst to triphenylphosphine (Ph₃P) completely changes the reaction course to a [4+2] annulation. acs.orgnih.gov Similarly, the reaction of β'-acetoxy allenoates with acyl-tethered benzothiazole (B30560) bisnucleophiles can be directed towards either a (3+3) annulation with DBU or a (4+3)/(4+1) annulation with a phosphine catalyst. nih.gov This demonstrates the power of catalyst selection in controlling the reactivity of these versatile substrates.

The following table illustrates the differential roles of phosphine and amine catalysts in annulation reactions of acetoxy allenoates:

| Acetoxy Allenoate | Reaction Partner | Catalyst | Annulation Type |

| δ-Acetoxy Allenoate | Cyclic N-Sulfonyl Imine | DBU/Na₂CO₃ | [3+3] |

| δ-Acetoxy Allenoate | Cyclic N-Sulfonyl Imine | Ph₃P | [4+2] |

| β'-Acetoxy Allenoate | Acyl-tethered Benzothiazole | DBU | [3+3] |

| β'-Acetoxy Allenoate | Acyl-tethered Benzothiazole | PR₃ | [4+3] or [4+1] |

Metal-Mediated and Radical Reaction Pathways

Indium-mediated allylation reactions represent a valuable method for carbon-carbon bond formation, particularly due to the tolerance of the organoindium reagents to aqueous media. acs.orgscispace.com These reactions typically involve the in situ formation of an allylindium species from an allylic halide and metallic indium, which then adds to a carbonyl compound or an imine. scispace.commdpi.com

The mechanism of indium-mediated allylation is thought to proceed through a six-membered cyclic transition state, especially in reactions with carbonyl compounds bearing a coordinating group at the α- or β-position. scispace.com This chelation control can lead to high levels of diastereoselectivity. scispace.comsci-hub.se For instance, the allylation of α- and β-hydroxy aldehydes often yields syn- and anti-homoallylic alcohols, respectively, with excellent diastereocontrol. sci-hub.se The presence of additives, such as Lewis acids or amino acids, can further influence the rate and stereoselectivity of the reaction. acs.org These additives can increase the rate of formation of the allylindium reagent and enhance its nucleophilicity, likely by breaking down aggregates and coordinating to the indium metal. acs.org

In the context of systems analogous to this compound, indium-promoted reactions provide a complementary approach to the Lewis base-catalyzed methods. The Barbier-type conditions, where the organometallic reagent is generated in the presence of the electrophile, are synthetically convenient. mdpi.com Indium-mediated allylations have been successfully applied to a variety of substrates, including carbohydrates and chiral hydrazones, demonstrating broad functional group tolerance and high stereoselectivity. acs.orgbeilstein-journals.org

Radical intermediates are highly reactive species characterized by the presence of at least one unpaired electron. libretexts.orgwikipedia.org In organic reactions, they can be generated through various methods, including homolytic cleavage of weak bonds by heat or light, or through redox processes. libretexts.orgwikipedia.org The stability of a radical intermediate is influenced by factors such as resonance delocalization and hyperconjugation, with benzylic and allylic radicals being particularly stable. libretexts.org

In systems related to butenoates, radical intermediates can be involved in several types of transformations. The reaction of radicals with double bonds is a fundamental process in many polymerization and addition reactions. wikipedia.org For example, an alkyl radical can add across the double bond of a butenoate ester. The subsequent fate of the resulting radical adduct depends on the reaction conditions and the structure of the substrates.

The generation of radical intermediates from butenoate-related structures can be envisaged through several pathways. For instance, the decomposition of peroxides in the presence of a butenoate could initiate radical chain reactions. researchgate.net The peroxy radical formed could add to the double bond or abstract a hydrogen atom from an allylic position, generating a new carbon-centered radical. researchgate.net These radical intermediates can then undergo further reactions such as cyclization, fragmentation, or reaction with other molecules. researchgate.netnih.gov While direct evidence for radical pathways involving this compound itself is not extensively documented in the provided context, the general principles of radical chemistry suggest that such pathways are plausible under appropriate reaction conditions, such as those involving radical initiators or photolysis. wikipedia.orgnih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Carbon Framework Construction

The strategic placement of reactive functional groups makes Allyl 3-(acetoxy)but-3-enoate and its isomers, particularly δ-acetoxy allenoates, potent synthons for assembling complex carbon skeletons. These molecules can act as versatile 3-carbon or 5-carbon units in a variety of transformations.

Enantioselective Synthesis of Chiral Scaffolds

The development of asymmetric catalytic methods allows for the synthesis of chiral molecules, which is crucial in fields like medicinal chemistry. While direct enantioselective applications of this compound are not extensively documented, the broader class of acetoxy allenoates, of which it is a member, is instrumental in synthesizing chiral structures.

Chiral phosphine (B1218219) and amine catalysts have been successfully employed in cycloaddition reactions of acetoxy allenoates to create molecules with high enantioselectivity. For instance, the asymmetric [3+3] annulation of β'-acetoxy allenoates with 3-oxo-nitriles or pyrazolones, catalyzed by a quinine-derived amine, produces highly functionalized chiral 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles in high yields and enantioselectivity. The catalyst's distinct functional groups—a Lewis base, a Brønsted base, and a hydrogen-bond donor—work in concert to control the chemical and stereochemical outcome.

Furthermore, the allenoate-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been rendered enantioselective using chiral phosphate (B84403) catalysts. This method provides access to β-amino acid derivatives containing adjacent stereocenters with high enantiomeric excess. Computational studies suggest that the catalyst's chiral pocket differentiates between the transition states leading to the different enantiomers through a network of noncovalent interactions. These examples highlight the potential of the acetoxy allenoate scaffold, shared by this compound, in constructing complex chiral molecules.

Formation of Carbon-Carbon Bonds in Michael Additions and Related Conjugate Additions

Conjugate addition, or Michael addition, is a fundamental method for forming carbon-carbon bonds. In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. This compound and related acetoxy allenoates are excellent substrates for such reactions, acting as either the nucleophilic donor or the electrophilic acceptor.

The reactivity of δ-acetoxy allenoates in the presence of various nucleophiles and catalysts has been extensively studied. For example, they can undergo aza-Michael additions with compounds like o-diaminobenzenes. This reaction initiates a cascade sequence involving the elimination of the acetate (B1210297) group and a subsequent intramolecular 1,6-aza-Michael addition to form 1,5-benzodiazepines. Similarly, reactions with 2-sulfonamidoindoles under phosphine catalysis begin with a Michael addition to form dihydro-α-carboline motifs.

These reactions showcase the ability of the acetoxy allenoate framework to serve as a versatile electrophile in conjugate additions, leading to the construction of complex nitrogen-containing heterocyclic structures. The specific reaction pathway and final product can often be controlled by the choice of catalyst and reaction conditions.

Synthesis of Diverse Heterocyclic Compounds

The unique reactivity of the allene (B1206475) or conjugated diene system within acetoxy allenoates makes them powerful partners in cycloaddition reactions for synthesizing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.

Cycloaddition Reactions (e.g., [3+2], [3+3] Annulations)

Acetoxy allenoates are particularly well-suited for annulation reactions, where a new ring is formed. In these reactions, the allenoate can function as a synthon of varying lengths, such as a 1,2-dipole or a three-carbon component.

[3+2] Cycloadditions: Under metal-free conditions, acetoxy allenoates can react with azides in a thermal [3+2] cycloaddition to produce highly substituted 1,2,3-triazoles. In these reactions, δ-acetoxy allenoates behave as α- and β-carbon donors.

[3+3] Annulations: These reactions are widely used to construct six-membered rings. Catalyzed by Lewis bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), δ-acetoxy allenoates react with various 1,3-bisnucleophiles. For example, reaction with 1C,3O-bisnucleophiles in the presence of an N-heterocyclic carbene (NHC) catalyst yields highly functionalized 4H-pyrans. The choice of catalyst is crucial; phosphine-catalyzed [3+3] annulations of δ-acetoxy allenoates with 2-sulfonamidoindoles can lead to dihydro-α-carbolines or, at higher temperatures, α-carbolines through a cascade of steps including an aza-Claisen rearrangement.

| Catalyst | Reactant Partner | Product Type | Annulation Type | Reference |

Precursor for Advanced Materials and Polymeric Architectures

Cross-linking Agent in Polymer Science

Cross-linking is a critical process in polymer chemistry that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network structure. chemicalbook.com This network formation significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. Allyl compounds are well-known for their utility as cross-linking agents due to the reactivity of the allyl group in polymerization reactions.

While specific studies detailing the use of this compound as a cross-linking agent are not extensively documented, its chemical structure strongly suggests its potential in this application. The presence of the allyl group allows it to be incorporated into a polymer backbone via free-radical polymerization. Subsequent reactions involving the allyl group can then lead to the formation of cross-links between polymer chains. This is analogous to other allyl-containing monomers, such as allyl acetoacetate (B1235776), which are used as cross-linking agents for thermosetting polymers.

The bifunctional nature of this compound also presents the opportunity for a two-stage curing process. The butenoate double bond could be polymerized first, followed by a secondary curing step involving the allyl groups, allowing for precise control over the final properties of the polymer network.

Utilization in Specialty Resin and Polymer Production

This compound can serve as a functional comonomer in the production of specialty resins and polymers. By incorporating this monomer into a polymer chain, specific properties such as flexibility, durability, and chemical resistance can be imparted to the final material. The acetoxy group, in particular, can be hydrolyzed to a hydroxyl group post-polymerization. This introduces hydrophilicity and provides a reactive site for further chemical modification, such as grafting other polymer chains or attaching specific functional molecules.

The copolymerization of allyl monomers with commodity monomers like ethylene (B1197577) is a known, though sometimes challenging, method for producing functionalized polyolefins. researchgate.net The incorporation of polar monomers like this compound can modify the surface properties, adhesion, and dyeability of the resulting polymer. For instance, studies on the copolymerization of stearyl acrylate, acrylic acid, and allyl oleate (B1233923) have shown that the allyl monomer content influences the molecular weight and thermal stability of the resulting polymer. researchcommons.org

Table 1: Potential Contributions of Functional Groups in this compound to Polymer Properties

| Functional Group | Potential Contribution to Polymer Properties |

| Allyl Group | Enables polymerization and cross-linking, enhancing mechanical strength and thermal stability. |

| Butenoate Moiety | Participates in polymerization, forming the polymer backbone. |

| Acetoxy Group | Can be hydrolyzed to a hydroxyl group, increasing hydrophilicity and providing sites for post-polymerization modification. |

| Ester Linkage | Can be susceptible to hydrolysis, potentially leading to biodegradable or degradable polymers. |

Role as a Renewable Platform Molecule in Chemical Transformations (Analogous to Methyl Vinyl Glycolate)

A platform molecule is a bio-derived chemical that can be converted into a wide range of value-added products, including polymers, solvents, and pharmaceuticals. rsc.org Methyl Vinyl Glycolate (MVG), or methyl 2-hydroxybut-3-enoate, is a prominent example of a renewable platform molecule that can be produced from the catalytic degradation of sugars. rsc.orgrsc.orgresearchgate.netresearchgate.net

This compound can be considered a direct derivative of MVG, where the hydroxyl group of MVG is esterified to an acetoxy group, and the methyl ester is replaced with an allyl ester. The synthesis of acetate derivatives of MVG is a key transformation in expanding its utility as a platform molecule. rsc.orgrsc.orgresearchgate.net For example, the palladium-catalyzed rearrangement of the allylic acetate of MVG yields methyl 4-acetoxycrotonate, a precursor to other valuable chemicals. rsc.orgrsc.orgresearchgate.net

The structural analogy to MVG positions this compound as a potential bio-based monomer and platform molecule. Its synthesis could conceivably start from bio-derived MVG, making it a sustainable alternative to petroleum-based monomers. The various reactive sites on the molecule open up numerous possibilities for chemical transformations.

Table 2: Potential Chemical Transformations of this compound as a Platform Molecule

| Reaction Type | Potential Product(s) | Potential Application of Product(s) |

| Metathesis | Cross-metathesis with olefins can yield a variety of functionalized unsaturated esters. | Precursors for surfactants, specialty polymers. rsc.orgresearchgate.net |

| Rearrangement | Sigmatropic rearrangements can lead to the formation of dicarboxylic acid derivatives. | Monomers for polyesters and polyamides. rsc.org |

| Hydrolysis | Selective hydrolysis of the acetoxy group would yield a hydroxyl-functionalized allyl monomer. | Monomer for hydrophilic or reactive polymers. |

| Hydrogenation | Reduction of the double bonds can produce saturated esters. | Plasticizers, solvents. |

The versatility of MVG and its derivatives underscores the potential of this compound as a building block for a new generation of sustainable chemicals and materials. dtu.dk Further research into the synthesis of this compound from renewable feedstocks and the exploration of its reactivity will be crucial in realizing its full potential.

Computational and Theoretical Studies of Allyl 3 Acetoxy but 3 Enoate Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the mechanisms of organic reactions. wordpress.commdpi.com It allows for the detailed examination of potential energy surfaces, helping to identify the most likely pathways for a given transformation. For Allyl 3-(acetoxy)but-3-enoate, which possesses multiple reactive sites, DFT calculations would be instrumental in predicting its behavior in various reactions, such as rearrangements or substitutions.

Characterization of Transition States and Intermediates

A key aspect of mechanistic studies is the identification and characterization of transition states and intermediates. pitt.edu Transition states represent the highest energy point along a reaction coordinate, while intermediates are transient species formed during the reaction. For reactions involving this compound, such as a potential smolecule.comsmolecule.com-sigmatropic rearrangement (a Claisen-type rearrangement), DFT calculations could be employed to locate the geometry of the transition state. nih.gov

Computational studies on similar allylic systems have successfully characterized such transition states, often revealing cyclic or "chair-like" geometries. nih.gov For this compound, the transition state for a smolecule.comsmolecule.com-sigmatropic rearrangement would involve the simultaneous breaking of the C-O bond and the formation of a new C-C bond. The geometry and vibrational frequencies of this structure, calculated using DFT, would confirm it as a true transition state (i.e., having exactly one imaginary frequency).

Hypothetical data for a DFT-calculated transition state geometry is presented in the table below for illustrative purposes, as specific data for this compound is not available.

| Parameter | Value |

| C-O bond length (breaking) | 1.85 Å |

| C-C bond length (forming) | 2.10 Å |

| Imaginary Frequency | -450 cm⁻¹ |

Energetic Profiles of Key Elementary Steps

DFT calculations can provide the energetic profiles of reaction pathways, detailing the relative energies of reactants, intermediates, transition states, and products. researchgate.net This information is crucial for determining the feasibility and rate of a reaction. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter derived from these profiles.

For a reaction such as an allylic substitution on this compound, DFT could be used to compare the energetic profiles of different possible mechanisms (e.g., an SN2' or a two-step pathway involving a carbocation intermediate). The calculated activation barriers would indicate which pathway is kinetically favored. acs.org

An illustrative energetic profile for a hypothetical reaction of this compound is provided in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +15.8 |

| Transition State 2 | +20.1 |

| Products | -5.2 |

Molecular Orbital Theory Analysis for Electronic Structure and Reactivity Prediction

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are spread over the entire molecule. pressbooks.pubmasterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. These are known as the frontier molecular orbitals.

For this compound, the HOMO would likely be associated with the π-system of the allyl group and the butenoate moiety, making these regions susceptible to electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack. Analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO can predict the regioselectivity of such attacks. youtube.comresearchgate.net The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability. mdpi.com

Stereochemical and Regiochemical Selectivity Predictions

Many reactions of allylic compounds can lead to multiple stereoisomeric or regioisomeric products. liverpool.ac.uk Computational modeling can be a powerful tool for predicting the selectivity of these reactions. By calculating the energies of the transition states leading to the different possible products, one can predict which product will be formed preferentially.

For example, in a palladium-catalyzed allylic alkylation using this compound, the nucleophile could attack at either the α or γ position of the allyl group. DFT calculations of the transition states for both modes of attack would reveal the energetic preference, thus predicting the regioselectivity. pitt.edu Similarly, the facial selectivity in reactions involving the approach of a reagent to a planar π-system can be rationalized by comparing the energies of the diastereomeric transition states.

Validation of Proposed Mechanistic Pathways through Computational Modeling

Computational modeling serves as a crucial tool for validating or refuting proposed reaction mechanisms. mdpi.comresearchgate.net When experimental results are ambiguous or a mechanism cannot be definitively determined through experiments alone, computational studies can provide the necessary evidence.

If a particular reaction of this compound were observed to yield a specific product, DFT calculations could be used to explore various plausible mechanistic pathways. If the calculations show that one pathway has a significantly lower activation energy than all other alternatives and that this pathway is consistent with all experimental observations (e.g., isotopic labeling studies, stereochemical outcome), it provides strong support for the proposed mechanism. nih.gov For instance, computational work has been pivotal in distinguishing between concerted sigmatropic and stepwise ionic pathways in rearrangements of similar allylic compounds. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current laboratory and industrial-scale synthesis of allyl 3-(acetoxy)but-3-enoate often relies on traditional methods such as the esterification of a but-3-enoic acid derivative followed by acetoxylation. smolecule.com Future research will likely prioritize the development of more sustainable and efficient synthetic pathways, aligning with the principles of green chemistry.

A primary goal is to minimize waste and improve atom economy. One promising avenue is the exploration of biomimetic synthesis strategies, which mimic natural processes to build complex molecules. engineering.org.cn This could involve enzymatic catalysis or the use of bio-based starting materials. For instance, research into the synthesis of wax esters has demonstrated the successful integration of whole-cell and in-vitro biocatalysis in a continuous-flow process, a strategy that could be adapted for producing precursors to allyl esters. acs.org Another approach involves designing synthetic routes that avoid the use of hazardous reagents and minimize purification steps, potentially through tandem reactions where multiple bonds are formed in a single operation. researchgate.net Developing synthetic methods from simple, abundant feedstocks like alcohols and CO2 represents a significant long-term goal for sustainable chemical production. europa.eu

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Scope

Transition metal catalysis is central to the functionalization of allylic compounds. While palladium-catalyzed reactions, such as allylic amination and substitution, are well-established, future research will focus on developing novel catalytic systems that offer improved performance and sustainability. sioc-journal.cnacs.org

A key area of development is the move towards more abundant and less toxic base metals like copper and iron as catalysts for allylic C-H functionalization. nih.govdiva-portal.org Copper-catalyzed allylic oxidation, for example, has emerged as a powerful method for the direct functionalization of C-H bonds, and new ligand designs are enhancing the efficiency and selectivity of these transformations. epa.govrsc.orgmdpi.com Recent studies have shown that copper(I) iodide can be an optimal catalyst for site-selective allylic oxidation. rsc.org Furthermore, biomimetic copper-based catalysts are being developed to achieve high efficiency and enantioselectivity in sp³ C-H oxidation, mimicking the active sites of enzymes. chemrxiv.org

For established metals like palladium, the focus is on creating more sophisticated catalytic systems. This includes the design of new phosphoramidite (B1245037) and bisoxazoline ligands to control regio- and enantioselectivity in allylic substitution reactions. acs.orgacs.org Synergistic catalytic systems that combine a metal catalyst with a co-catalyst, such as a Brønsted acid or hydroquinone, can unlock new reactivity and enable reactions under milder, greener conditions, such as using ethanol/water solvent systems. oup.comoup.comnih.gov The development of recyclable heterogeneous catalysts, for instance by immobilizing chiral oxazoline-based catalysts on supports, is another critical step towards greener chemical processes. acs.org

Uncovering New Reaction Manifolds and Synthetic Transformations

The unique structure of this compound, featuring an allyl group, an enoate system, and an acetoxy leaving group, makes it a prime substrate for discovering new reaction pathways. Future research will aim to exploit this multifunctionality to construct complex molecular architectures.

One promising area is the use of this compound in cycloaddition and annulation reactions. Related acetoxy allenoates have been shown to participate in [3+2] and [3+3] annulations to form highly substituted triazoles and fused 4H-pyrans. researchgate.net Exploring similar reactivity for this compound could provide rapid access to novel heterocyclic and carbocyclic scaffolds. The development of N-heterocyclic carbene (NHC) catalyzed reactions, such as those involving benzoin-oxy-Cope rearrangements, presents another new reaction manifold for creating functionalized cyclopentenes. researchgate.net

Furthermore, investigating photo-induced rearrangements could lead to novel transformations. For example, the photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters has been used to generate chroman-4-ones. researchgate.net Exploring the photochemical reactivity of this compound could unveil unique reaction pathways not accessible under thermal conditions. The direct functionalization of the allylic C-H bonds via radical-mediated processes or advanced transition metal catalysis also remains a fertile ground for discovery, offering alternatives to traditional substitution chemistry. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of the synthesis and applications of this compound, the integration of modern automation technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. cinz.nzrsc.org The high surface-area-to-volume ratio in microreactors facilitates superior heat transfer, allowing for superheating of solvents to accelerate reaction rates safely. rsc.org This technology is well-suited for the synthesis of esters and their subsequent transformations, such as reductions to aldehydes using reagents like DIBAL-H, where precise temperature control is critical to prevent over-reduction. mdpi.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for Allyl 3-(acetoxy)but-3-enoate, and how do reaction conditions influence yield?

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR should show peaks for the allyl group (δ 5.8–5.2 ppm, multiplet) and acetoxy carbonyl (δ 2.1 ppm, singlet). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) .

- IR : Look for C=O stretch (~1740 cm⁻¹) and C-O-C ester linkage (~1250 cm⁻¹) .

- MS : Electron ionization (EI-MS) should display molecular ion [M⁺] at m/z 170 (calculated for C₇H₁₀O₄) with fragmentation patterns matching the ester backbone .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for this compound synthesis?

-

Methodological Answer : Apply a 2³ factorial design to test variables: catalyst type (InI₃ vs. TAPC), temperature (60°C vs. 80°C), and solvent polarity (dichloromethane vs. THF). Interactions between variables can be analyzed using ANOVA. For example, higher yields may correlate with InI₃ in THF at 80°C due to enhanced nucleophilicity and catalyst stability . Replicate runs and control groups (e.g., no catalyst) ensure robustness .

-

Theoretical Framework : Link to Brønsted acid/base theory (catalyst selection) and solvent effects on transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.